N-(4-(chloromethyl)phenyl)nicotinamide

NAMPT NAD+ biosynthesis cancer metabolism

N-(4-(Chloromethyl)phenyl)nicotinamide is a bifunctional tool compound with a nicotinamide core for NAD+ salvage pathway enzyme recognition and a para-chloromethyl electrophilic handle for covalent conjugation. It exhibits subnanomolar NAMPT inhibition (IC50 0.150 nM, 2.7× more potent than FK866), enabling efficient cellular NAD+ depletion. The chloromethyl warhead supports activity-based probe design and fragment elaboration for Type II kinase inhibitors targeting the DFG-out conformation. Documented 2-year solid-state stability and DMSO/DMF solution stability at -20°C ensure reliable multi-year screening workflows.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
Cat. No. B8507699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(chloromethyl)phenyl)nicotinamide
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CCl
InChIInChI=1S/C13H11ClN2O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,8H2,(H,16,17)
InChIKeyCEYUUSMTAFKKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(Chloromethyl)phenyl)nicotinamide: A Dual-Reactivity Nicotinamide Derivative for Medicinal Chemistry


N-(4-(Chloromethyl)phenyl)nicotinamide (CAS: not uniformly assigned across vendors; molecular formula C13H11ClN2O, MW 246.69 g/mol) is a bifunctional nicotinamide derivative featuring a nicotinamide core linked to a para-chloromethyl-substituted phenyl ring . This structure confers dual reactivity: the nicotinamide moiety provides hydrogen-bonding capability and serves as a pharmacophore for NAD+ salvage pathway enzyme recognition, while the electrophilic chloromethyl (benzyl chloride) group acts as a versatile chemical handle for nucleophilic substitution or covalent conjugation . The compound appears as a white to off-white solid with a melting point of 150–160 °C and exhibits good solubility in DMSO and DMF (up to 25 mg/mL) but limited aqueous solubility .

N-(4-(Chloromethyl)phenyl)nicotinamide: Why Structural Analogs Cannot Substitute


Generic substitution among N-phenyl nicotinamide derivatives is precluded by two interdependent structural features that drive both biochemical target engagement and downstream synthetic utility. First, the para-chloromethyl substituent confers electrophilic reactivity absent in simple N-phenylnicotinamide or methyl/trifluoromethyl analogs, enabling covalent bond formation with nucleophilic residues in target proteins or linker attachment in probe synthesis . Second, the nicotinamide core orientation and electronic properties dictate selective recognition by enzymes such as NAMPT, where subtle alterations to the aryl substituent can shift inhibitory potency by orders of magnitude [1]. Consequently, a compound lacking the chloromethyl handle cannot support covalent fragment elaboration or activity-based probe construction, while a derivative with an alternative electrophilic warhead (e.g., acrylamide) may exhibit different reactivity profiles and off-target alkylation risks. The quantitative evidence below substantiates these differentiation claims.

N-(4-(Chloromethyl)phenyl)nicotinamide: Quantitative Differentiation Evidence Versus Analogs


Subnanomolar NAMPT Inhibition: 7-Fold Superior Potency to Reference Inhibitor FK866

N-(4-(chloromethyl)phenyl)nicotinamide demonstrates picomolar-range inhibition of recombinant human NAMPT (IC50 = 0.150 nM) [1]. This potency substantially exceeds that of FK866 (also known as APO866, daporinad), a well-characterized clinical-stage NAMPT inhibitor with reported IC50 values of 0.4–1.0 nM in comparable enzymatic assays . The target compound thus achieves at least 2.7-fold greater inhibitory potency than the class benchmark FK866 under similar assay conditions, translating to enhanced NAD+ depletion efficiency at equivalent dosing concentrations.

NAMPT NAD+ biosynthesis cancer metabolism

Covalent Fragment Handling: Para-Chloromethyl Warhead Versus Unsubstituted Phenyl Scaffolds

The para-chloromethyl substituent provides a benzyl chloride electrophilic warhead capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) under mild physiological conditions . In contrast, the unsubstituted N-phenylnicotinamide scaffold (CAS 1752-96-1) lacks any electrophilic functionality and functions solely as a non-covalent pharmacophore [1]. This structural distinction confers orthogonal utility: the target compound supports both non-covalent target engagement via the nicotinamide moiety and irreversible covalent modification via the chloromethyl handle, whereas the unsubstituted analog cannot be employed for activity-based probe construction or covalent fragment elaboration.

fragment-based drug discovery covalent inhibitors chemical biology

Physicochemical Stability: 2-Year Shelf Life with Quantified Storage Parameters

N-(4-(chloromethyl)phenyl)nicotinamide exhibits documented long-term stability of 2 years from date of purchase when stored as supplied (solid, room temperature) . For solution-phase storage, DMSO or DMF solutions remain stable for up to 3 months when stored at -20 °C . These stability parameters provide procurement-relevant shelf-life benchmarks that support compound library integration and multi-year research program planning.

compound management stability storage

Type II Kinase Inhibitor Scaffold: Differentiated Binding Mode Versus Type I Inhibitors

N-(4-(chloromethyl)phenyl)nicotinamide is specifically noted as a critical building block for constructing Type II kinase inhibitors that target the DFG-out (inactive) conformation of kinases . In contrast, Type I kinase inhibitors target the ATP-binding site of the active (DFG-in) conformation and typically lack the extended structural features required to occupy the allosteric back pocket created by the DFG-out flip [1]. The nicotinamide-phenyl scaffold of the target compound provides a suitable geometric and electronic template for extension into the back pocket, enabling selective Type II inhibitor design.

kinase inhibitors DFG-out conformation cancer therapeutics

N-(4-(Chloromethyl)phenyl)nicotinamide: Evidence-Backed Research Application Scenarios


NAMPT-Dependent NAD+ Depletion Studies in Cancer Metabolism

The subnanomolar NAMPT inhibitory potency (IC50 = 0.150 nM) makes this compound a high-efficiency tool for depleting cellular NAD+ levels in cancer metabolism studies [1]. At 2.7-fold greater potency than the benchmark inhibitor FK866, researchers can achieve equivalent NAD+ depletion using lower compound concentrations, potentially reducing off-target effects in cell-based assays and facilitating in vivo pharmacodynamic studies in xenograft models where FK866 has shown tumor growth inhibition [2].

Covalent Activity-Based Probe (ABP) Construction for Target Engagement Studies

The electrophilic chloromethyl warhead enables covalent attachment to nucleophilic residues (e.g., cysteine thiols) in target proteins, while the nicotinamide moiety provides a reversible recognition element [1]. This dual functionality supports the design of activity-based probes for profiling NAMPT target engagement in cellular lysates or live cells, a capability unavailable with non-halogenated N-phenyl nicotinamide analogs [2]. Such probes can incorporate fluorescent or biotin tags via nucleophilic substitution at the chloromethyl site.

Type II Kinase Inhibitor Fragment-Based Lead Generation

The compound serves as a validated fragment starting point for Type II kinase inhibitor development targeting the DFG-out (inactive) kinase conformation [1]. Medicinal chemistry groups can utilize the nicotinamide core for hinge-region hydrogen bonding while elaborating from the chloromethyl position to access the allosteric back pocket. This approach has been validated in structurally related N-phenyl nicotinamide series showing potent KDR (VEGFR-2) inhibition (Ki = 8 nM for optimized analogs) [2].

Long-Term Compound Library Storage and High-Throughput Screening Campaigns

Documented 2-year solid-state stability at room temperature and 3-month DMSO/DMF solution stability at -20 °C support integration into compound management workflows for high-throughput screening collections [1]. These quantified stability parameters enable reliable inventory planning for multi-year screening programs and reduce the risk of compound degradation confounding assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-(chloromethyl)phenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.